(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
This compound belongs to the N-arylcinnamamide class, characterized by a cinnamoyl backbone substituted with a 3,4-dimethoxyphenyl group and an anilide moiety bearing a 2-(trifluoromethyl)phenyl substituent. The 3,4-dimethoxy groups are electron-donating, while the trifluoromethyl (CF₃) group is strongly electron-withdrawing, creating a unique electronic profile.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-24-15-9-7-12(11-16(15)25-2)8-10-17(23)22-14-6-4-3-5-13(14)18(19,20)21/h3-11H,1-2H3,(H,22,23)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRBGXNJRMHJAK-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360856 | |
| Record name | ST50134722 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6161-30-4 | |
| Record name | ST50134722 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-(trifluoromethyl)aniline.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3,4-dimethoxybenzaldehyde with 2-(trifluoromethyl)aniline under acidic conditions.
Cyclization and Amide Formation: The Schiff base undergoes cyclization and subsequent amide formation in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and signal transduction.
Comparison with Similar Compounds
Key Trends in Structure-Activity Relationships (SAR)
Electron-Withdrawing vs. Electron-Donating Groups :
- Chlorinated Derivatives : 3,4-dichloro substitution (e.g., –3) enhances antibacterial activity due to increased lipophilicity and membrane penetration. However, this correlates with cytotoxicity in serum-free conditions .
- Trifluoromethyl Groups : CF₃ substituents on the anilide ring (e.g., 2-CF₃ or 4-CF₃) improve activity against resistant strains (e.g., MRSA) by enhancing target binding via hydrophobic interactions .
- Methoxylated Derivatives : 3,4-dimethoxy groups (as in the target compound) may reduce antimicrobial potency compared to chlorinated analogs but improve safety profiles. These groups are associated with anti-inflammatory effects, as seen in compound 2 (IC₅₀ 17.00 µM) from .
3,4-Dichloro on the cinnamoyl moiety broadens antimicrobial spectrum (e.g., activity against mycobacteria) compared to 4-chloro derivatives .
Lipophilicity and Cytotoxicity Trade-offs :
- Higher log P values (e.g., 3,4-dichloro derivatives) correlate with stronger antibacterial activity but increased cytotoxicity in mammalian cells .
- Methoxylated derivatives (log P ~2–3) balance moderate activity with lower toxicity, making them candidates for anti-inflammatory applications .
Research Findings and Implications
- Antimicrobial Potential: The target compound’s 2-CF₃ group may confer activity against Gram-positive pathogens, though likely weaker than dichlorinated or bis(CF₃) analogs. Its dimethoxy groups could limit efficacy against mycobacteria .
- Safety Profile : The absence of chlorine substituents and moderate lipophilicity may reduce cytotoxicity risks compared to chlorinated derivatives .
Biological Activity
Chemical Structure and Properties
The chemical structure of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can be represented as follows:
This compound features a prop-2-enamide backbone with two aromatic rings, one of which contains a trifluoromethyl group, enhancing its lipophilicity and possibly its biological activity.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. A study on related prop-2-enamides demonstrated their efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives containing methoxy groups have been shown to enhance cytotoxicity in breast cancer models, suggesting that this compound may exhibit similar effects.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The presence of methoxy groups is often linked to the inhibition of pro-inflammatory cytokines. In vitro studies have shown that such compounds can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. For example, derivatives with trifluoromethyl substitutions are known to interact with various kinases and other enzymes involved in cancer progression. This interaction may lead to the modulation of signaling pathways critical for tumor growth and metastasis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | Source 1 |
| Anti-inflammatory | Reduction of TNF-alpha levels | Source 2 |
| Enzyme inhibition | Inhibition of c-KIT kinase | Source 3 |
Case Study: Antitumor Activity in Mice Models
A specific study investigated the antitumor efficacy of structurally similar compounds in mouse models bearing human tumor xenografts. The results showed a significant reduction in tumor size compared to control groups, indicating that this compound could be a promising candidate for further development as an anticancer agent.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics, with moderate metabolic stability. Toxicological assessments have indicated low acute toxicity levels, making these compounds suitable for further exploration in clinical settings.
Q & A
Advanced Research Question
- Molecular docking : Simulate binding to enzymes (e.g., bacterial enoyl-acyl carrier protein reductase) using software like AutoDock Vina. Key interactions include hydrogen bonding with the amide group and π-π stacking with aromatic rings .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to receptors (e.g., GPCRs) in real time .
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity ~3.5) and bioavailability, critical for optimizing therapeutic potential .
How should researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
- Assay standardization : Use consistent bacterial strains (e.g., ATCC 25923 for S. aureus) and culture conditions (e.g., Mueller-Hinton broth) to minimize variability .
- Dose-response validation : Confirm IC/MIC values via multiple assays (e.g., broth microdilution, agar diffusion) .
- Cytotoxicity screening : Evaluate selectivity indices (e.g., IC in THP-1 cells >10 µM) to distinguish target-specific effects from general toxicity .
What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Advanced Research Question
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance oral absorption .
- Nanoparticle encapsulation : Use liposomal carriers to improve solubility and reduce off-target effects .
- Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation hotspots .
How does the compound compare to natural analogs like curcumin or resveratrol?
Advanced Research Question
- Potency : Synthetic cinnamamides often show higher antibacterial activity (e.g., MIC 0.5 µg/mL vs. 8 µg/mL for resveratrol) due to optimized substituents .
- Mechanistic divergence : Unlike curcumin (a pleiotropic antioxidant), this compound targets specific bacterial enzymes (e.g., dihydrofolate reductase) .
- Synthetic flexibility : Modular synthesis allows precise tuning of substituents, unlike natural products with fixed scaffolds .
What are the challenges in scaling up synthesis for preclinical trials?
Advanced Research Question
- Stereochemical control : Optimize catalyst systems (e.g., chiral ligands) to maintain (E)-configuration at scale .
- Cost-effective purification : Replace column chromatography with crystallization-driven purification for >100 g batches .
- Regulatory compliance : Ensure compliance with ICH guidelines for impurity profiling (e.g., residual solvents <0.1%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
